molecular formula C10H20ClNO2 B1434882 2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride CAS No. 1803611-99-5

2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride

Cat. No. B1434882
CAS RN: 1803611-99-5
M. Wt: 221.72 g/mol
InChI Key: GWOSULKFMXGEDX-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride, also known as IPPA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPA is a derivative of piperidine and is an important intermediate in the synthesis of various drugs.

Scientific Research Applications

Synthesis and Structural Analysis

Research has developed methods for synthesizing various piperidine-acetic acid hydrochlorides, including the specific structure , through hydrogenation processes. Tsui and Wood (1979) detailed the synthesis of related compounds by hydrogenating ethyl 2-pyrrolylacetate and diethyl 2-pyrrolylmethylenemalonate, among others, to produce piperidine-acetic and piperidine-propionic acid hydrochlorides. This study provides foundational knowledge for understanding the chemical synthesis pathways that might be applicable to producing "2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride" and its analogs (Tsui & Wood, 1979).

Chemical Properties and Interactions

The formation of adducts between piperidin-1-yl derivatives and other chemicals highlights the potential for complex formation and the study of molecular interactions. For instance, Yan and Khoo (2005) explored the formation of a 1:2 adduct between 3-(piperidin-1-yl)propionic acid and triphenyltin chloride, revealing insights into the structural chemistry of piperidine derivatives and their potential applications in material science and coordination chemistry (Yan & Khoo, 2005).

Catalysis and Chemical Transformations

The catalytic properties of piperidine and its derivatives in facilitating chemical reactions have been documented. Mokhtary and Torabi (2017) demonstrated the use of nano magnetite as a catalyst for the synthesis of naphthalene-2-ol and amido alkyl-naphthol derivatives, utilizing piperidine as a reactant. This research underscores the versatility of piperidine derivatives in catalyzing multi-component chemical transformations, potentially including those involving "this compound" (Mokhtary & Torabi, 2017).

properties

IUPAC Name

2-(1-propan-2-ylpiperidin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)11-5-3-4-9(7-11)6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOSULKFMXGEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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